molecular formula C12H18N2O B1366830 (S)-2-amino-4-methyl-N-phenylpentanamide CAS No. 21930-98-3

(S)-2-amino-4-methyl-N-phenylpentanamide

Cat. No. B1366830
CAS RN: 21930-98-3
M. Wt: 206.28 g/mol
InChI Key: VGQPFIFWYHHVLD-NSHDSACASA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance and state under standard conditions .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms and predicting the products of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability of the compound .

Scientific Research Applications

Synthesis in Drug Development

(S)-2-amino-4-methyl-N-phenylpentanamide is involved in the synthesis of important pharmacological agents. For instance, it plays a role in the concise synthesis of atorvastatin lactone, a key component in the production of the antihyperlipidemic drug atorvastatin calcium. This synthesis, utilizing high-speed vibration milling conditions, illustrates the compound's utility in drug manufacturing processes (Estévez, Villacampa, & Menéndez, 2014).

Cardiac Myosin Activation

Research has explored sulfonamidophenylethylamide analogs, including derivatives of (S)-2-amino-4-methyl-N-phenylpentanamide, as cardiac myosin activators. These compounds have shown efficacy in both in vitro and in vivo studies for cardiac myosin activation, suggesting potential therapeutic applications in treating systolic heart failure (Manickam et al., 2019).

Tumor Necrosis Factor α-Converting Enzyme Inhibition

Another significant application is in the inhibition of tumor necrosis factor (TNF)-α-converting enzyme (TACE). For example, a specific compound, DPC 333, which incorporates a derivative of (S)-2-amino-4-methyl-N-phenylpentanamide, has been shown to significantly inhibit TNF-α production, suggesting potential for treating various inflammatory diseases, including rheumatoid arthritis (Qian et al., 2007).

Anticonvulsant and Neurotoxic Properties

The compound's derivatives have been evaluated for their anticonvulsant and neurotoxic properties, suggesting potential applications in treating seizure disorders. Studies have investigated a range of N-phenyl substituents of phthalimide, including derivatives of (S)-2-amino-4-methyl-N-phenylpentanamide, for their efficacy and safety in this context (Vamecq et al., 2000).

Safety And Hazards

This involves understanding the potential risks associated with handling and disposal of the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This refers to potential areas of future research or applications of the compound. It could involve developing new synthetic routes, finding new reactions, or discovering new applications .

properties

IUPAC Name

(2S)-2-amino-4-methyl-N-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9(2)8-11(13)12(15)14-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQPFIFWYHHVLD-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452587
Record name L-leucine anilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-amino-4-methyl-N-phenylpentanamide

CAS RN

21930-98-3
Record name L-leucine anilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Min, X Li, Y Wang, Y Dong, J Tang, J Wang, J Liu - Tetrahedron, 2018 - Elsevier
A DMEDA-promoted and copper-catalyzed approach has been designed for the coupling of aryl halides and chiral α-aminoamides to afford a range of functionalized chiral α-amino …
Number of citations: 2 www.sciencedirect.com

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